molecular formula C12H18N2O2 B11381918 N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

Cat. No.: B11381918
M. Wt: 222.28 g/mol
InChI Key: WQKDBNVOZOZROE-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a butanamide group attached to the benzoxazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Butanamide Group: The butanamide group can be introduced through an amidation reaction, where the benzoxazole derivative is reacted with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide: Similar structure but lacks the methyl group at the 5-position.

    N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide: Similar structure but with a pentanamide group instead of butanamide.

Uniqueness

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide is unique due to the presence of the methyl group at the 5-position and the butanamide group, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

InChI

InChI=1S/C12H18N2O2/c1-3-4-11(15)13-12-9-7-8(2)5-6-10(9)14-16-12/h8H,3-7H2,1-2H3,(H,13,15)

InChI Key

WQKDBNVOZOZROE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C2CC(CCC2=NO1)C

Origin of Product

United States

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